molecular formula C14H13NO3 B6368155 3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine, 95% CAS No. 1261892-87-8

3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368155
M. Wt: 243.26 g/mol
InChI Key: VVFYQMNUCBANBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine (95% purity) is a chemical compound used in a variety of scientific research applications, including organic synthesis, biochemical studies, and physiological studies. It is a colorless solid with a molecular weight of 230.3 g/mol and a melting point of 135-137°C. 3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine is a member of the pyridine family and is a common starting material for many organic synthesis reactions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine involves the reaction of 4-ethoxycarbonylphenylboronic acid with 2-chloropyridine in the presence of a palladium catalyst to form the desired product.

Starting Materials
4-ethoxycarbonylphenylboronic acid, 2-chloropyridine, palladium catalyst

Reaction
Add 4-ethoxycarbonylphenylboronic acid and 2-chloropyridine to a reaction vessel, Add palladium catalyst to the reaction mixture, Heat the reaction mixture under reflux for several hours, Cool the reaction mixture and filter the resulting solid, Wash the solid with a suitable solvent to obtain the desired product

Scientific Research Applications

3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine is used in a variety of scientific research applications, including organic synthesis, biochemical studies, and physiological studies. It is a common starting material for many organic synthesis reactions, such as the synthesis of pyridines, quinolines, and other heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, 3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine is used in biochemical studies to investigate the structure and function of enzymes, as well as in physiological studies to investigate the effects of drugs on the body.

Mechanism Of Action

3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine is a substrate for many enzymes involved in chemical reactions. It is a competitive inhibitor of enzymes that catalyze the cleavage of pyridine-2-carbaldehyde adducts, such as the enzyme pyridoxal kinase. It also binds to the active site of enzymes involved in the synthesis of pyridine derivatives, such as the enzyme pyridine-2-carbaldehyde reductase.

Biochemical And Physiological Effects

3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme pyridoxal kinase, which is involved in the synthesis of pyridine derivatives. In addition, it has been shown to inhibit the enzyme pyridine-2-carbaldehyde reductase, which is involved in the synthesis of pyridine derivatives. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, it has been shown to have anti-inflammatory and anti-oxidant properties in animal models.

Advantages And Limitations For Lab Experiments

The use of 3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine in laboratory experiments has a number of advantages and limitations. One advantage is that it is a relatively inexpensive starting material for organic synthesis reactions. Another advantage is that it is relatively easy to obtain in high purity. However, there are some limitations associated with its use, such as its low solubility in water and its susceptibility to hydrolysis in acidic or basic conditions.

Future Directions

There are a number of potential future directions for the use of 3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine in scientific research. One potential direction is to further investigate its biochemical and physiological effects. Another potential direction is to develop new synthetic methods for the production of pyridine derivatives. In addition, further research could be conducted to investigate the potential use of 3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine as a drug target. Finally, further research could be conducted to explore its potential applications in biotechnology and nanotechnology.

properties

IUPAC Name

ethyl 4-(2-oxo-1H-pyridin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)11-7-5-10(6-8-11)12-4-3-9-15-13(12)16/h3-9H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFYQMNUCBANBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683069
Record name Ethyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine

CAS RN

1261892-87-8
Record name Benzoic acid, 4-(1,2-dihydro-2-oxo-3-pyridinyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261892-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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